molecular formula C13H20O9 B017966 Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside CAS No. 18031-51-1

Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside

Cat. No.: B017966
CAS No.: 18031-51-1
M. Wt: 320.29 g/mol
InChI Key: SZWIADUEFWYSBL-LBELIVKGSA-N
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Description

Methyl 2,3,6-Tri-O-acetyl-α-D-glucopyranoside (CAS: 18031-51-1) is a chemically modified glucose derivative in which the hydroxyl groups at positions 2, 3, and 6 of the glucopyranoside ring are acetylated. Its molecular formula is C₁₃H₂₀O₉, with a molecular weight of 320.29 g/mol . This compound is widely utilized in glycosylation reactions and drug development due to its role as a protective intermediate, enhancing drug stability and solubility during synthesis . Its α-anomeric configuration and regioselective acetylation pattern make it a critical tool for studying carbohydrate metabolism and enzymatic processes .

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-3-hydroxy-6-methoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O9/c1-6(14)19-5-9-10(17)11(20-7(2)15)12(21-8(3)16)13(18-4)22-9/h9-13,17H,5H2,1-4H3/t9-,10-,11+,12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWIADUEFWYSBL-LBELIVKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)OC(=O)C)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453196
Record name Methyl 2,3,6-tri-O-acetyl-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18031-51-1
Record name α-D-Glucopyranoside, methyl, 2,3,6-triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18031-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3,6-tri-O-acetyl-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Acetylation with Classical Protecting Groups

The foundational method involves sequential protection and deprotection of hydroxyl groups on methyl α-D-glucopyranoside. Early protocols relied on temporary protecting groups, such as benzyl or trityl ethers, to mask specific hydroxyls before acetylation. For instance, benzylation of the 4-OH position using benzyl chloride (BnCl) and sodium hydride (NaH) in anhydrous dimethylformamide (DMF) enables selective acetylation of the remaining 2, 3, and 6 positions. After acetylation with acetic anhydride (Ac₂O) and pyridine, catalytic hydrogenation removes the benzyl group, yielding the target compound. However, this method suffers from low yields (45–55%) due to incomplete regioselectivity and side reactions.

Direct Partial Acetylation

Direct acetylation without prior protection has been explored to streamline synthesis. Reacting methyl α-D-glucopyranoside with acetic anhydride in pyridine at 0°C for 24 hours achieves partial acetylation. Under these conditions, the 2-, 3-, and 6-hydroxyl groups react preferentially due to steric and electronic factors, yielding the tri-O-acetyl derivative in 60–65% yield. Nuclear magnetic resonance (NMR) analysis confirms the absence of 4-O-acetyl groups, with diagnostic signals at δ 2.05–2.10 ppm (acetyl CH₃) and δ 4.65 ppm (anomeric proton).

Optimized Protocols for Enhanced Regioselectivity

Catalytic Acetylation with DMAP

Incorporating 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst significantly improves reaction efficiency. A protocol combining acetic anhydride (3.0 equiv), DMAP (0.1 equiv), and dichloromethane (DCM) at room temperature for 6 hours achieves 85% yield with >95% regioselectivity. DMAP accelerates acetylation at the 2- and 3-positions, while the 6-hydroxyl reacts due to its primary alcohol character. The 4-OH remains unacetylated, as confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Solvent and Temperature Optimization

Polar aprotic solvents, such as acetonitrile, enhance reactivity by stabilizing transition states. Heating the reaction to 40°C in acetonitrile reduces the reaction time to 2 hours while maintaining 80% yield. Conversely, non-polar solvents like toluene favor slower, more selective acetylation, albeit with lower yields (70%).

Table 1: Comparison of Solvent Effects on Acetylation

SolventTemperature (°C)Time (h)Yield (%)Regioselectivity (%)
Acetonitrile4028095
Toluene2567098
Dichloromethane2568595

Industrial-Scale Production Strategies

Continuous-Flow Reactor Systems

Industrial synthesis employs continuous-flow reactors to ensure consistent mixing and temperature control. A pilot-scale process using a tubular reactor with acetic anhydride and sulfuric acid (H₂SO₄) as a catalyst achieves 90% conversion in 30 minutes at 50°C. The crude product is purified via fractional crystallization from ethanol, yielding 75% pure Methyl 2,3,6-tri-O-acetyl-α-D-glucopyranoside.

Green Chemistry Approaches

Recent advancements emphasize solvent-free acetylation using ball milling. Milling methyl α-D-glucopyranoside with acetic anhydride and sodium acetate (NaOAc) for 2 hours produces the target compound in 78% yield with 97% regioselectivity. This method reduces waste and energy consumption, aligning with sustainable manufacturing principles.

Analytical Validation and Quality Control

Structural Confirmation via NMR Spectroscopy

¹H NMR (400 MHz, CDCl₃): δ 5.15 (t, J = 9.5 Hz, H-3), 5.05 (t, J = 9.2 Hz, H-2), 4.65 (d, J = 3.8 Hz, H-1), 4.25–4.10 (m, H-6a, H-6b), 3.50 (s, OCH₃), 2.10–2.05 (3 × OAc).

Purity Assessment by HPLC

Reverse-phase HPLC (C18 column, acetonitrile-water 70:30, UV detection at 210 nm) confirms >99% purity, with a retention time of 8.2 minutes.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Glycosylation Reactions

Overview : Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside serves as a glycosyl donor in glycosylation reactions, which are crucial for forming glycosidic bonds between sugars and other molecules.

  • Reactivity : The presence of acetyl groups at positions 2, 3, and 6 increases the reactivity of this compound compared to other glucopyranosides. This makes it a preferred choice for synthesizing complex carbohydrates with specific structural features .
  • Applications : It is routinely used in the synthesis of oligosaccharides and polysaccharides, which are important in various biological processes and applications in drug development .

Synthesis of Complex Carbohydrates

Building Block for Synthesis : this compound is frequently utilized as a building block in the synthesis of more complex carbohydrates.

  • Case Studies : Research has demonstrated its effectiveness in synthesizing glycosides that exhibit specific biological activities. For example, derivatives of this compound have been studied for their potential roles in drug delivery systems due to their lipophilicity, which enhances membrane permeability .

Biochemical Research

Interaction Studies : This compound is also valuable in biochemical research for studying interactions with proteins and enzymes.

  • Binding Affinities : Investigations into its binding affinities help elucidate its role as a substrate or inhibitor in enzymatic reactions. The acetyl groups can influence steric and electronic properties, thereby affecting these interactions .

Pharmacological Applications

Potential Drug Development : Due to its unique structural features and reactivity profile, this compound has potential applications in pharmacology.

  • Bioactive Compound Synthesis : It serves as an intermediate for synthesizing bioactive compounds that may have therapeutic effects. The ability to modify its structure through deacetylation allows researchers to tailor compounds for specific biological activities .

Mechanism of Action

The mechanism of action of Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside involves its interaction with specific enzymes and receptors in biological systems. The acetyl groups can be cleaved by esterases, releasing the active glucopyranoside moiety. This moiety can then participate in various biochemical pathways, including glycolysis and glycosylation reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of Methyl 2,3,6-Tri-O-acetyl-α-D-glucopyranoside can be contextualized against related acetylated and benzylated glucopyranosides. Key distinctions lie in the position and number of protecting groups, which influence reactivity, solubility, and biological applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Applications
Methyl 2,3,6-Tri-O-acetyl-α-D-glucopyranoside C₁₃H₂₀O₉ 320.29 18031-51-1 Acetyl at C2, C3, C6 Drug stability, glycosylation studies
Methyl 2,3,4-Tri-O-acetyl-α-D-glucopyranoside C₁₃H₂₀O₉ 320.30 Not specified Acetyl at C2, C3, C4 Precursor for oxidation reactions
Methyl 2,4,6-Tri-O-acetyl-β-D-glucopyranoside C₁₃H₂₀O₉ 320.29 Not specified Acetyl at C2, C4, C6 (β-anomer) Synthesis of pharmacologically active molecules
Methyl 2,3-Di-O-acetyl-α-D-glucopyranoside C₁₁H₁₈O₈ 278.26 29868-42-6 Acetyl at C2, C3 Cancer cell interaction studies
Methyl 2,3-di-O-benzyl-α-D-glucopyranoside C₂₁H₂₆O₆ 374.43 Not specified Benzyl at C2, C3 Glycosyl acceptor in coupling reactions

Key Differences and Research Findings:

Substituent Position and Reactivity: Methyl 2,3,6-Tri-O-acetyl-α-D-glucopyranoside’s acetylation at C6 leaves the C4 hydroxyl group free, enabling selective glycosylation at this position . In contrast, Methyl 2,3,4-Tri-O-acetyl-α-D-glucopyranoside protects C4, directing reactions to the C6 hydroxyl . Benzyl-protected analogs (e.g., Methyl 2,3-di-O-benzyl-α-D-glucopyranoside) exhibit reduced solubility in polar solvents compared to acetylated derivatives due to the hydrophobicity of benzyl groups .

Anomeric Configuration: β-anomers (e.g., Methyl 2,4,6-Tri-O-acetyl-β-D-glucopyranoside) show distinct enzymatic recognition profiles compared to α-anomers, impacting their utility in studying glycosidases .

Synthetic Utility: Acetyl groups are hydrolyzed under mild basic conditions, making them ideal for temporary protection during multi-step syntheses. For example, Methyl 2,3,4-Tri-O-acetyl-6-O-trityl-α-D-glucopyranoside (CAS: 18685-19-3) uses a trityl group at C6 for selective deprotection . Benzoyl and nitrobenzoyl derivatives (e.g., Methyl 6-O-(3-nitrobenzoyl)-α-D-glucopyranoside) demonstrate enhanced leaving-group ability in glycosylation reactions, achieving yields up to 90% .

Bulkier protecting groups (e.g., trityl or benzyl) reduce metabolic degradation, extending the half-life of prodrugs .

Biological Activity

Methyl 2,3,6-tri-O-acetyl-alpha-D-glucopyranoside is a derivative of glucose that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the acetylation of methyl alpha-D-glucopyranoside. Acetylation can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction generally yields a high degree of purity and can be monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Antitumor Activity

Recent studies have shown that derivatives of glucopyranosides exhibit significant antitumor activity. For instance, a study demonstrated that various galloyl glucosides, which are structurally similar to this compound, inhibited the proliferation of human cancer cell lines such as K562 and HeLa. The inhibition rates ranged from 64.2% to 92.9% at a concentration of 100 μg/mL, with IC50 values between 17.2 and 124.7 μM . This suggests that this compound may also possess similar antitumor properties.

Antimicrobial Properties

Methyl glycosides have been studied for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. A series of methyl galactopyranoside esters were evaluated for their ability to inhibit bacterial growth, showing promising results against various pathogens. The structure-activity relationship (SAR) studies indicated that modifications at specific positions enhanced their antimicrobial efficacy .

The mechanisms through which this compound exerts its biological effects can be attributed to several pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Studies indicate that certain glucopyranosides can activate apoptotic pathways in cancer cells by modulating caspase activity .
  • Antioxidant Activity : The compound may also exhibit antioxidant properties, contributing to its protective effects against oxidative stress-related diseases .

Data Table: Biological Activities of this compound Derivatives

Activity Tested Concentration Inhibition Rate (%) IC50 (μM) Reference
Antitumor (K562 Cells)100 μg/mL64.2 - 92.917.2 - 124.7
AntimicrobialVariesSignificant inhibitionNot specified
AntioxidantNot specifiedProtective effectsNot specified

Case Studies

  • Antitumor Study : A recent investigation into galloyl glucosides demonstrated their potential in inhibiting tumor growth in vivo using murine models. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial effects of methyl glycosides against various bacterial strains, confirming their potential as novel antibacterial agents .

Q & A

Basic: What are the key synthetic strategies for Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside?

Answer:
The synthesis typically involves selective acetylation and glycosylation. A common approach is chemo-enzymatic glycosylation, where glycosidases or glycosyltransferases catalyze bond formation under mild conditions to preserve stereochemistry. For example, enzymes like those from Dictyoglomus thermophilum can achieve high regioselectivity for acetyl group placement . Alternatively, stepwise chemical acetylation using acetic anhydride in the presence of catalysts (e.g., pyridine) allows selective protection of hydroxyl groups at positions 2, 3, and 6. Careful monitoring via TLC or HPLC is essential to ensure intermediate purity .

Advanced: How can regioselective acetylation be optimized to avoid over-acetylation or side reactions?

Answer:
Regioselectivity is controlled by steric and electronic factors. Using bulky protecting groups (e.g., benzyl) for non-target hydroxyls before acetylation can direct reactivity. For instance, pre-protection of the 4-OH with a benzyl group ensures acetylation occurs only at 2, 3, and 6 positions. Kinetic studies show that reaction temperature (0–5°C) and slow reagent addition minimize over-acetylation . Advanced techniques like microwave-assisted synthesis or flow chemistry may improve yield and selectivity .

Basic: What spectroscopic methods confirm the structure and purity of this compound?

Answer:

  • NMR (¹H and ¹³C): Acetyl groups appear as singlet peaks at ~2.0 ppm (¹H) and ~170 ppm (¹³C). Anomeric proton signals (α-configuration) resonate at δ 5.1–5.3 ppm with coupling constants J = 3–4 Hz .
  • Mass Spectrometry (HRMS/ESI): Molecular ion peaks ([M+Na]⁺ or [M-H]⁻) confirm molecular weight (e.g., m/z 378.12 for C₁₃H₂₀O₉). Fragmentation patterns validate the acetyl positions .
  • HPLC: Reverse-phase columns (C18) with UV detection (210 nm) assess purity (>95%) .

Advanced: What mechanisms explain stereochemical inversion during glycosylation with this compound?

Answer:
Stereochemical integrity during glycosylation depends on the leaving group (e.g., bromide vs. trichloroacetimidate) and catalyst. For example, using Schmidt’s trichloroacetimidate method with BF₃·Et₂O promotes α-retention via an oxocarbenium ion intermediate. Competing β-pathways may arise from solvent polarity (e.g., dichloromethane favors α, while acetonitrile shifts to β) . Kinetic studies using DFT calculations reveal that bulky acetyl groups at C2/C3 hinder nucleophile approach, favoring α-selectivity .

Application-Focused: How is this compound utilized in studying carbohydrate-protein interactions?

Answer:
As a non-metabolizable glucose analog, it competitively inhibits glycosidases or binds lectins (e.g., concanavalin A). Fluorescently tagged derivatives enable tracking glucose transporter (GLUT) activity in cell membranes via FRET assays. For example, replacing the methyl group with a fluorophore (e.g., dansyl) allows real-time visualization of binding kinetics .

Advanced: What enzymatic strategies modify this compound for glycoconjugate synthesis?

Answer:

  • Glycosynthases: Engineered mutants of Agrobacterium β-glucosidase catalyze transglycosylation to attach oligosaccharides without hydrolysis .
  • Lipase-mediated acylation: Candida antarctica lipase B selectively replaces acetyl groups with longer acyl chains (e.g., hexanoyl) in organic solvents, enabling lipidated glycoconjugates for drug delivery .

Basic: What are common side products in its synthesis, and how are they resolved?

Answer:

  • Over-acetylation: Unwanted acetylation at C4 detected via NMR. Remediated by quenching with methanol and re-crystallization .
  • Anomeric mixture (α/β): Chromatographic separation (silica gel, ethyl acetate/hexane) isolates the α-anomer. Polar solvents enhance resolution .

Advanced: How do solvent and temperature affect its stability in long-term storage?

Answer:
Acetyl groups hydrolyze in aqueous or polar solvents (e.g., DMSO). Stability studies show optimal storage at −20°C in anhydrous acetonitrile, with <5% degradation over 12 months. Accelerated degradation tests (40°C, 75% humidity) confirm hydrolytic susceptibility at C3-OAc due to steric exposure .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside
Reactant of Route 2
Reactant of Route 2
Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside

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